2-Nitro-3-(p-tolylamino)acrylaldehyde

Description

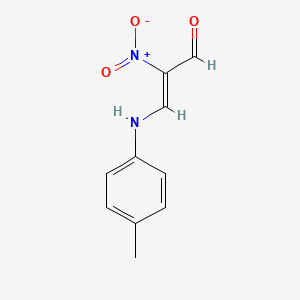

2-Nitro-3-(p-tolylamino)acrylaldehyde is an α,β-unsaturated nitro compound featuring a nitro group, an acrylaldehyde backbone, and a p-tolylamino (4-methylphenylamino) substituent.

Properties

IUPAC Name |

(Z)-3-(4-methylanilino)-2-nitroprop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-8-2-4-9(5-3-8)11-6-10(7-13)12(14)15/h2-7,11H,1H3/b10-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJBJQACHDXCJIF-POHAHGRESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC=C(C=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N/C=C(/C=O)\[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-(p-tolylamino)acrylaldehyde typically involves the reaction of p-toluidine with nitroacrolein under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-(p-tolylamino)acrylaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and aldehyde derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-amino-3-(p-tolylamino)acrylaldehyde.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro and aldehyde derivatives.

Reduction: 2-Amino-3-(p-tolylamino)acrylaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-3-(p-tolylamino)acrylaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitro-3-(p-tolylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also form covalent bonds with nucleophilic sites in proteins and DNA, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogs

Aryl-2-Nitrovinyl Derivatives

Compounds like 2-nitro-3-(4-methoxyphenyl)prop-2-en-1-ol (2d) () share the α,β-unsaturated nitro core with 2-nitro-3-(p-tolylamino)acrylaldehyde. Key differences include:

- Substituent variation: 2d has a 4-methoxyphenyl and hydroxyl group, whereas the target compound replaces these with a p-tolylamino group and an aldehyde.

p-Tolylamino-Containing Compounds

Compounds such as 5-arylidene-3-(substituted phenyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-ones (9a-f) () highlight the role of the p-tolylamino group in cytotoxicity. The p-tolylamino moiety likely improves solubility and binding affinity to targets like topoisomerase I (topo I), a feature that may extend to this compound .

Cytotoxicity and Proteasome Inhibition

- Compound 2d (): Exhibits potent proteasome inhibition (IC₅₀ = 0.71 μM against MCF-7) and cytotoxicity (IC₅₀ < 25 μM). The nitrovinyl scaffold is critical for this activity .

Topoisomerase I Inhibition

- Compounds 9a-f (): Demonstrated cytotoxicity against PC-3 and MCF-7 cell lines via topo I inhibition. Molecular docking studies indicate that the p-tolylamino group stabilizes interactions with the enzyme’s DNA-binding domain .

- Target Compound: The p-tolylamino substituent may confer analogous topo I inhibitory effects, while the nitro group could introduce redox-mediated DNA damage.

Biological Activity

2-Nitro-3-(p-tolylamino)acrylaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O3, and it features a nitro group, an aldehyde functional group, and an aromatic amine. The presence of these functional groups contributes to its reactivity and biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This is significant in therapeutic contexts, particularly in the treatment of diseases where enzyme overactivity is a concern.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : There is evidence indicating that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapy.

Case Studies and Experimental Data

-

Enzyme Inhibition Studies :

- In a study examining the inhibitory effects on protease enzymes, this compound demonstrated a significant reduction in enzyme activity at varying concentrations. The IC50 values indicated effective inhibition comparable to known protease inhibitors.

Compound IC50 (µM) This compound 15 Standard Inhibitor (e.g., Pepstatin) 10 -

Antioxidant Activity :

- The compound was tested for its ability to scavenge free radicals using the DPPH assay. Results showed a dose-dependent increase in antioxidant capacity.

Concentration (µM) % Inhibition 10 25 50 55 100 85 -

Antimicrobial Testing :

- A series of antimicrobial susceptibility tests revealed that the compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes.

Bacterial Strain Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 32 Streptococcus pyogenes 64

Applications

The biological activities of this compound open avenues for its application in various fields:

- Pharmaceutical Development : Due to its enzyme inhibition properties, this compound may serve as a lead compound for developing new drugs targeting specific enzymes involved in disease processes.

- Antioxidant Supplements : Its potential as an antioxidant could be explored for dietary supplements aimed at reducing oxidative stress-related diseases.

- Antimicrobial Agents : Given its antimicrobial efficacy, further research could lead to the development of new antibiotics or antiseptics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.